molecular formula C17H14F3N5O B2939286 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034523-22-1

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2939286
CAS No.: 2034523-22-1
M. Wt: 361.328
InChI Key: PQAHSVFRKKPQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates multiple privileged heterocyclic motifs, including a pyridine ring and a 1,2,3-triazole linkage, which are known to confer significant potential for interaction with biological targets . The presence of the trifluoromethyl group is a common strategy in lead compound optimization, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The 1,2,3-triazole moiety often serves as a stable bioisostere for amide bonds and is frequently employed in click chemistry for the modular assembly of complex molecular architectures . This compound is offered as a high-purity chemical tool for researchers investigating novel inhibitors, particularly in oncology and immunology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-3-12(4-6-13)8-16(26)22-9-14-11-25(24-23-14)15-2-1-7-21-10-15/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAHSVFRKKPQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the triazole and pyridine moieties, suggest a diverse range of interactions with biological targets.

Structural Characteristics

The molecular formula of the compound is C16H16N6OC_{16}H_{16}N_{6}O, and it is characterized by:

  • A triazole ring that enhances its binding affinity to various biological targets.
  • A pyridine group that contributes to its pharmacological properties.
  • A trifluoromethylphenyl acetamide component that may influence lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has been evaluated for its potential as an antimicrobial agent, with findings suggesting effectiveness against certain pathogens.

Enzyme Inhibition

The compound has demonstrated promising results in enzyme inhibition studies. It has been shown to interact with specific enzymes critical for bacterial survival, thereby inhibiting their activity . The mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was tested against a panel of bacterial strains using the cup plate diffusion method. Results showed a significant zone of inhibition against Bacillus subtilis and Pseudomonas fluorescens, indicating its potential as a broad-spectrum antimicrobial agent .

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. The IC50 value obtained was 15 µM, suggesting moderate potency compared to standard inhibitors .

Table 1: Biological Activities of Selected Triazole Derivatives

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundTriazole + Pyridine + TrifluoromethylAntimicrobial15
5-(pyridinyl)-triazole derivativeTriazole + PyridineEnzyme Inhibition10
Benzotriazole derivativeBenzotriazole coreAntimicrobial8

The biological activity of this compound primarily involves:

  • Enzyme Binding: The compound binds to active sites on enzymes like DHFR.
  • Receptor Modulation: It may also interact with cell surface receptors involved in signaling pathways related to inflammation and infection .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key References
Target Compound: N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,2,3-triazole, pyridine, trifluoromethyl Not reported Not reported Not reported
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Cyclopropyl-triazole, pyrimidine-pyridine ~470 (estimated) 165–167 30%
Example 83 (Fluorophenyl-chromenone derivative) Fluorophenyl, chromenone, pyrazolo-pyrimidine 571.20 (M+1) 302–304 19%
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide Dihydro-pyrazol, methyl-sulfanyl ~370 (estimated) Not reported Not reported
Compound 189 (Difluoromethyl-pyrazole/chloro-indazole derivative) Difluoromethyl-pyrazole, chloro-indazole Not reported Not reported Not reported
Key Observations:
  • Triazole vs. Pyrazole Cores : While the target compound uses a 1,2,3-triazole, analogs like Example 83 and Compound 189 employ pyrazole rings. Triazoles offer robust synthetic accessibility via click chemistry , whereas pyrazoles may enhance aromatic stacking interactions .
  • Fluorinated Substituents : The trifluoromethyl group in the target compound contrasts with difluoromethyl (Compound 189) or fluorophenyl (Example 83) groups. Fluorination generally improves metabolic stability and binding affinity .
  • Heteroaromatic Extensions : Pyridine (target compound) and pyrimidine (Compound 2e) rings may influence solubility and target engagement.

Pharmacological and Binding Insights

  • Target Compound : The trifluoromethylphenyl group may enhance hydrophobic enclosure in binding pockets, a critical factor in Glide XP scoring for affinity prediction .
  • Example 83 : Fluorine-rich structure aligns with kinase inhibitors showing enhanced target selectivity .
  • Compound 189 : Chloro-indazole and difluoromethyl groups are common in anticancer agents, implying possible cytotoxic activity .

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide?

  • Methodology :

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This is efficient for integrating the pyridinyl-triazole moiety (e.g., azide-functionalized pyridine reacting with a propargyl precursor) .
  • Amide Coupling : React the triazole intermediate with 2-(4-(trifluoromethyl)phenyl)acetic acid using coupling agents like EDC/HOBt or DCC .
  • Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) for isolation .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and LC-MS (m/z for molecular ion) .

Q. How is the structural integrity of this compound validated in academic research?

  • Key Techniques :

  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry using SHELXTL or similar software .
  • Spectroscopy : 1H^1H NMR to verify methylene bridge protons (δ ~4.5 ppm) and pyridine/triazole aromatic signals .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (error <0.4%) .

Q. What preliminary biological screening approaches are used to assess this compound's activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination) .
    • Computational Prediction : Use PASS software to predict bioactivity (e.g., kinase inhibition) and validate via molecular docking (AutoDock Vina) .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

  • SHELXL Workflow :

  • Parameterization : Assign anisotropic displacement parameters for non-H atoms. Use ISOR restraints for disordered regions .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. Validate with Rint_{int} < 0.05 .
  • Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Rational Design :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to improve metabolic stability .
  • SAR Studies : Modify the pyridine/triazole region to enhance target binding (e.g., methyl groups for hydrophobic pockets) .
    • High-Throughput Synthesis : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to scale derivatives efficiently .

Q. How do computational predictions align with experimental bioactivity data, and how are contradictions addressed?

  • Case Study :

  • Prediction : PASS software may indicate kinase inhibition, but experimental IC50_{50} values might show weak activity.
  • Resolution : Re-evaluate docking poses (e.g., protonation states in PyMOL) or test alternative targets (e.g., GPCRs) .
  • Data Integration : Combine MD simulations (AMBER) with SPR binding assays to refine affinity estimates .

Q. What experimental design principles apply to optimizing reaction yields for this compound?

  • Design of Experiments (DoE) :

  • Variables : Catalyst loading (CuSO4_4/NaAsc), temperature (60–100°C), and solvent (t-BuOH/H2 _2O) .
  • Response Surface Modeling : Use JMP or Minitab to identify optimal conditions (e.g., 80°C, 5 mol% catalyst for >85% yield) .
    • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in amide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.